1-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine
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Overview
Description
1-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine is a compound that features a thiadiazole ring and a piperazine ring, both of which are known for their wide range of biological activities. The presence of a 3,4-dimethoxyphenyl group suggests that the compound might have interesting chemical properties, as methoxy groups can influence the reactivity of the phenyl ring.
Preparation Methods
The synthesis of 1-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine can be achieved through various synthetic routes. One common method involves the Michael addition of N-heterocycles to chalcones, facilitated by ionic organic solids like 1,3-bis(carboxymethyl)imidazolium chloride . This methodology has been applied to the unique preparation of the compound with moderate yield, due to the retro-Michael reaction .
Chemical Reactions Analysis
1-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine has a wide range of scientific research applications:
Organic Synthesis and Catalysis: It is used in the study of new catalytic protocols for the synthesis of organic compounds.
Bioactive Compound Development: Due to its structural characteristics, it is of interest in the development of bioactive compounds.
Pharmaceutical Research: Derivatives of this compound are explored for their potential effects in pharmaceutical research.
Peptide Synthesis: It can be used in peptide synthesis as a reactant to synthesize β-amino alcohols.
Photochromic Applications: Compounds with similar structures are used in fields like photo-pharmacology, signaling, and sensing.
Hematology Research: Derivatives have been utilized in hematology research, specifically in screening for compounds that can induce γ globin gene expression.
Mechanism of Action
The mechanism of action of 1-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine involves its interaction with molecular targets and pathways. The compound contains a thiadiazole ring, which is known for its wide range of biological activities, and a piperazine ring, which is a common feature in many pharmaceuticals. The presence of a 3,4-dimethoxyphenyl group suggests that the compound might have interesting chemical properties, as methoxy groups can influence the reactivity of the phenyl ring.
Comparison with Similar Compounds
1-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine can be compared with other similar compounds, such as:
- 1-(3,4-Dimethoxyphenyl)piperazine
- 3-(3,4-Dimethoxyphenyl)-1-propanol
- 3-(3,4-Dimethoxyphenyl)propanoic acid
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of the thiadiazole and piperazine rings, which contribute to its diverse range of applications and biological activities.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-piperazin-1-yl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-19-11-4-3-10(9-12(11)20-2)13-16-14(21-17-13)18-7-5-15-6-8-18/h3-4,9,15H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCUOQJLXGJMEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NSC(=N2)N3CCNCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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